molecular formula C8H13N3O B13309907 N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine

Cat. No.: B13309907
M. Wt: 167.21 g/mol
InChI Key: PPBWPBUNAKCZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyl group and a methyl group attached to the oxadiazole ring.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine can be compared with other oxadiazole derivatives, such as:

This compound stands out due to its unique cyclopentyl and methyl substituents, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-cyclopentyl-3-methyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H13N3O/c1-6-9-8(12-11-6)10-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,9,10,11)

InChI Key

PPBWPBUNAKCZTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NC2CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.